![molecular formula C10H18O B14073555 [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol typically involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a suitable catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a metal catalyst like palladium or platinum. The stereochemistry of the product can be controlled by using chiral catalysts or ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the product. The choice of catalyst and reaction parameters is optimized to achieve the desired stereochemistry and minimize by-products.
化学反应分析
Types of Reactions
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: The major products include cyclohexenone derivatives or cyclohexanone.
Reduction: The major products include cyclohexanol or cyclohexane.
Substitution: The major products include halogenated cyclohexenes or amine-substituted cyclohexenes.
科学研究应用
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of [(4S)-4-propan-2-ylcyclohexen-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
相似化合物的比较
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol can be compared with other similar compounds, such as:
(-)-Carvone: A monoterpene found in spearmint with similar structural features but different biological activities.
(+)-Menthofuran: Another monoterpene with distinct chemical properties and applications.
属性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,8,10-11H,4-7H2,1-2H3/t10-/m1/s1 |
InChI 键 |
FFOYLHBMVUGHSX-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H]1CCC(=CC1)CO |
规范 SMILES |
CC(C)C1CCC(=CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



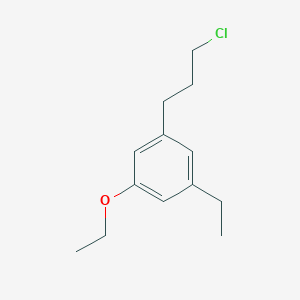
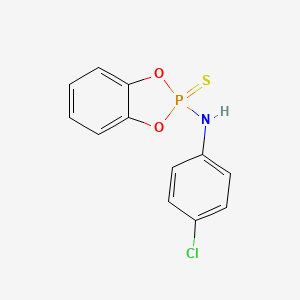
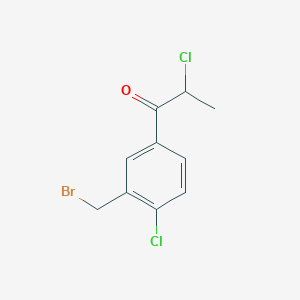
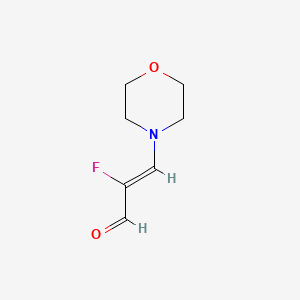

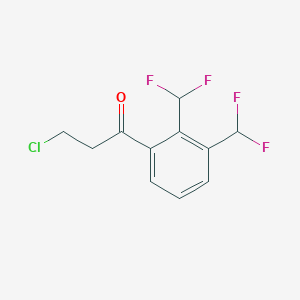

![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
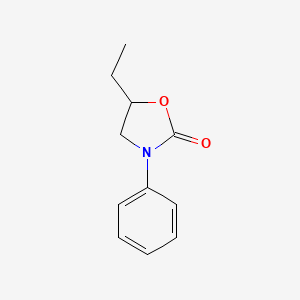
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
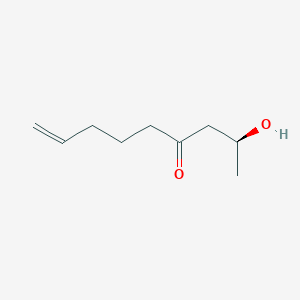
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
